molecular formula C17H19N3O2S B3012360 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 1904329-11-8

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B3012360
CAS RN: 1904329-11-8
M. Wt: 329.42
InChI Key: GHOJLJZVBXXDEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone involves multiple steps, starting from basic precursors to the final compound. In one study, 2-(pyridine-2-ylamino)acetohydrazide was used as a starting material to synthesize a related compound, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone. This process involved the reaction of the starting material with carbon disulfide and potassium hydroxide in absolute ethanol, leading to cyclization and the formation of the 1,3,4-oxadiazole nucleus . The synthesis yielded a brown colored compound with a high yield of 90%. This method demonstrates the potential for creating a diverse range of compounds by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. In the case of the 1,3,4-oxadiazole derivative mentioned earlier, IR, NMR, MS spectroscopy, and elemental analysis were used to support the structures of the synthesized compounds . For the 1,2-diaryl(3-pyridyl)ethanone oximes, structural studies were performed in solution using 1H-NMR and in the solid state by X-ray crystallography . These studies revealed the presence of intermolecular hydrogen bonding networks, which are crucial for understanding the stability and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their functional groups and the presence of intermolecular interactions. For instance, the oxime derivatives of 1,2-diaryl(3-pyridyl)ethanones were found to form hydrogen bonding networks, which could influence their reactivity . The oxime group is known for its ability to participate in various chemical reactions, such as the Beckmann rearrangement or acting as a ligand in coordination chemistry. The presence of a pyridyl group could also facilitate reactions typical of aromatic heterocycles, such as nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical properties, such as color and solubility, can be directly observed during the synthesis process. For example, the 1,3,4-oxadiazole derivative was described as a brown colored compound . The chemical properties, such as antimicrobial activity, can be quantified using assays to determine the minimum inhibitory concentration (MIC). The 1,3,4-oxadiazole derivative exhibited significant antimicrobial activity, with MIC values ranging from 30.2 to 43.2 µg cm-3 . These properties are essential for the potential application of such compounds in medicinal chemistry.

Scientific Research Applications

Organocatalytic Synthesis

An enantioselective organocatalytic approach to the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity is described. These derivatives exhibit important biological activities, suggesting potential applications in medicinal chemistry and diversity-oriented synthesis (Xiao‐Hua Chen et al., 2009).

Anticancer and Antibacterial Studies

Novel substituted heterocyclic pyridine derivatives and their metal complexes have been synthesized and characterized. These compounds were screened for in vitro cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic strains, indicating potential applications in developing new therapeutic agents (Kumar B.R. Chaitanya et al., 2022).

Catalytic Behavior Toward Ethylene Reactivity

A series of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines were synthesized and characterized. These complexes showed good catalytic activities for ethylene reactivity, suggesting applications in polymerization and industrial processes (Wen‐Hua Sun et al., 2007).

Oxidation Reactivity Channels

The chemical oxidation of compounds similar to the target molecule has been studied, providing insights into potential pathways for synthesizing novel organic compounds with specific functional groups, which could be useful in various chemical reactions and material science applications (Sylvie L. Pailloux et al., 2007).

Synthesis of Key Intermediate of Etoricoxib

properties

IUPAC Name

1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-3-2-4-16(19-13)22-14-7-10-20(11-14)17(21)12-23-15-5-8-18-9-6-15/h2-6,8-9,14H,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOJLJZVBXXDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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